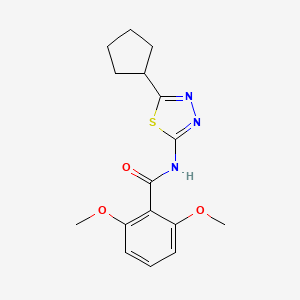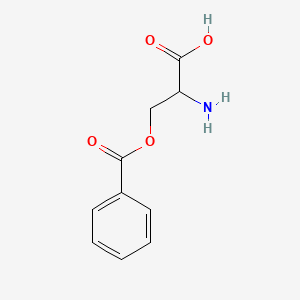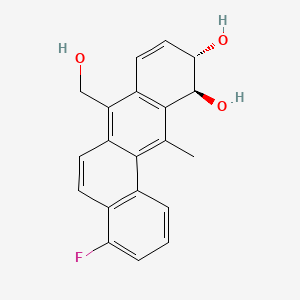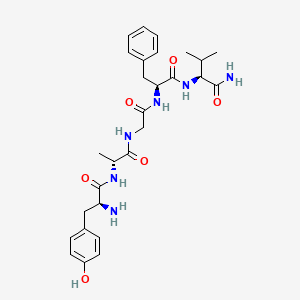
Enkephalin, ala(2)-valnh2(5)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enkephalin, ala(2)-valnh2(5)- is a synthetic analog of the naturally occurring enkephalins, which are pentapeptides involved in regulating nociception (pain sensation) in the body. Enkephalins bind to the body’s opioid receptors and play a crucial role in pain modulation and stress response . This compound is specifically designed to enhance stability and efficacy compared to its natural counterparts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin, ala(2)-valnh2(5)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of enkephalin, ala(2)-valnh2(5)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and cost-effectiveness .
化学反応の分析
Types of Reactions
Enkephalin, ala(2)-valnh2(5)- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Various enkephalin analogs with modified amino acid sequences.
科学的研究の応用
Enkephalin, ala(2)-valnh2(5)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and stress response.
Medicine: Explored for its potential therapeutic effects in conditions like ischemia-reperfusion injury and neuroprotection
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
作用機序
Enkephalin, ala(2)-valnh2(5)- exerts its effects by binding to delta opioid receptors (DOR) in the body. This binding activates the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, leading to various downstream effects such as reduced apoptosis and enhanced cell survival . The compound also modulates the Wnt/β-Catenin pathway, providing protection against ischemia-reperfusion injury .
類似化合物との比較
Similar Compounds
Leucine-enkephalin: Another naturally occurring enkephalin with similar opioid receptor binding properties.
Methionine-enkephalin: Similar to leucine-enkephalin but with a methionine residue.
[D-Ala2, D-Leu5]-enkephalin: A synthetic analog with enhanced stability and potency
Uniqueness
Enkephalin, ala(2)-valnh2(5)- is unique due to its specific amino acid modifications, which enhance its stability and efficacy compared to natural enkephalins. These modifications allow for more targeted therapeutic applications and improved pharmacokinetic properties .
特性
CAS番号 |
78873-50-4 |
|---|---|
分子式 |
C28H38N6O6 |
分子量 |
554.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C28H38N6O6/c1-16(2)24(25(30)37)34-28(40)22(14-18-7-5-4-6-8-18)33-23(36)15-31-26(38)17(3)32-27(39)21(29)13-19-9-11-20(35)12-10-19/h4-12,16-17,21-22,24,35H,13-15,29H2,1-3H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,24+/m1/s1 |
InChIキー |
UMPPNLOXQBBGTG-HGAHBTBJSA-N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



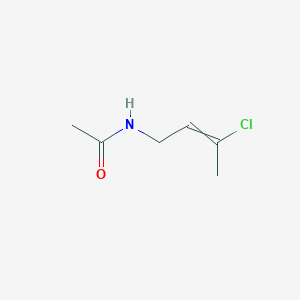
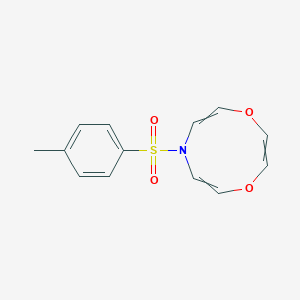
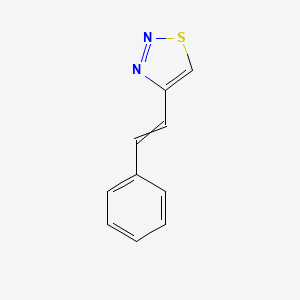
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
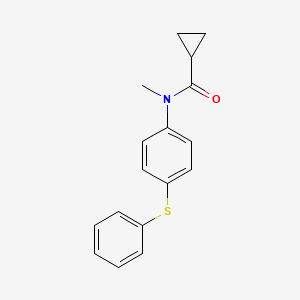
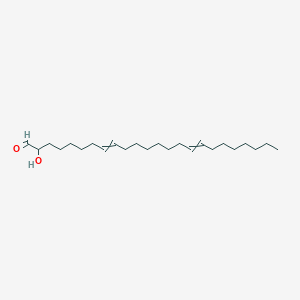

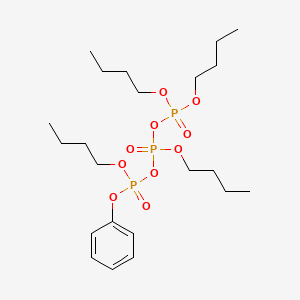
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)

